Ethyl 4-amino-3-phenylbutanoate
Description
The exact mass of the compound this compound is 207.125928785 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSZNFBIRHALJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000294 | |
| Record name | Ethyl 4-amino-3-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79133-14-5 | |
| Record name | Hydrocinnamic acid, beta-(aminomethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079133145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-amino-3-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Ethyl 4 Amino 3 Phenylbutanoate Within β Amino Acid Chemistry
Ethyl 4-amino-3-phenylbutanoate is classified as a β-amino acid ester. Unlike α-amino acids, the building blocks of proteins, β-amino acids have their amino group attached to the second carbon atom from the carboxyl group. This structural difference has profound implications for their chemical and biological properties. The synthesis of β-amino acids and their derivatives is an active area of research, with various methods being developed to create these valuable compounds. nih.govacs.org
The presence of a phenyl group on the β-carbon, as seen in this compound, places it in the category of β-aryl-β-amino acids. These compounds are of particular interest due to their potential applications in medicinal chemistry and materials science. mdpi.com Research has focused on developing efficient synthetic routes to access these structures, including stereoselective methods that can produce specific enantiomers of the desired compound. researchgate.net
Synthetic Methodologies for Ethyl 4 Amino 3 Phenylbutanoate and Analogues
Strategies for Racemic Synthesis
The racemic synthesis of Ethyl 4-amino-3-phenylbutanoate can be achieved through several chemical pathways. These methods involve either building the carbon skeleton through condensation and addition reactions or modifying a pre-existing structure, such as a β-keto ester.
Condensation and Addition Reaction Sequences
One of the primary approaches to construct the basic framework of this compound involves the reaction of simpler, readily available starting materials.
A common strategy involves the use of benzaldehyde (B42025) as a key starting material. The Knoevenagel condensation of benzaldehyde with diethyl malonate, often catalyzed by a weak base like piperidine, yields ethyl benzalmalonate. orgsyn.org This reaction is typically performed in a solvent such as benzene (B151609) and refluxed to remove water, driving the reaction to completion. orgsyn.org
Another approach involves the reaction of benzaldehyde with nitromethane (B149229) to form a nitrostyrene (B7858105) intermediate. This intermediate can then undergo a Michael addition with a malonic ester derivative, followed by subsequent chemical transformations to introduce the amino and ester functionalities.
The synthesis of this compound often involves a series of sequential reactions. For instance, a multi-step synthesis of the related compound 4-amino-3-phenylbutyric acid starts with the condensation of benzaldehyde and ethyl acetoacetate (B1235776). google.com This is followed by a series of steps including saponification, decarboxylation, cyclization to an anhydride, amidation, and finally a Hoffman rearrangement to yield the desired amino acid. google.com This general framework can be adapted to produce the ethyl ester by including an esterification step.
Conversion from β-Keto Esters (e.g., Ethyl 3-oxo-4-phenylbutanoate)
An alternative and widely used strategy begins with a β-keto ester, specifically Ethyl 3-oxo-4-phenylbutanoate. This precursor already contains the phenyl group and the ethyl butanoate backbone, simplifying the synthetic process.
Ethyl 3-oxo-4-phenylbutanoate can be synthesized through various methods. One common route is the reaction of phenylacetyl chloride with the magnesium salt of monoethyl malonate. Another method involves the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.com A further synthetic route involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) with phenylacetyl chloride, followed by refluxing with ethanol. chemicalbook.com
Once Ethyl 3-oxo-4-phenylbutanoate is obtained, it can be converted to this compound. This transformation typically involves the introduction of the amino group at the 4-position, which can be achieved through reductive amination.
Reductive amination is a key step in converting the keto group of Ethyl 3-oxo-4-phenylbutanoate into the desired amino group. This process generally involves the reaction of the keto-ester with an ammonia (B1221849) source, such as ammonium (B1175870) formate, often under microwave irradiation to facilitate the reaction. ias.ac.in This reaction can lead to the formation of pyrrolidone byproducts. ias.ac.in Another approach involves the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to reduce an intermediate imine formed from the keto-ester and an amine. The choice of reducing agent and reaction conditions is crucial to selectively reduce the keto group without affecting the ester functionality.
Asymmetric Synthesis and Stereocontrol Approaches
Enzymatic Kinetic Resolution Methodologies
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign tool for the separation of enantiomers. Lipases, in particular, have demonstrated remarkable efficacy in the selective transformation of one enantiomer from a racemic mixture, leaving the other unreacted.
The kinetic resolution of racemic β-amino esters through lipase-catalyzed hydrolysis or transesterification is a well-established method for producing enantiomerically pure compounds. researchgate.netscielo.brscielo.br Lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas cepacia (e.g., lipase PS) are frequently employed due to their high enantioselectivity and broad substrate tolerance. researchgate.netsemanticscholar.org
In a typical resolution of a racemic this compound analog, the lipase selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the unreacted (R)-enantiomer of the ester in high enantiomeric excess. scielo.brscielo.br Alternatively, in organic solvents, lipases can catalyze the N-acylation of the amino group or transesterification of the ester group, again with high enantioselectivity. researchgate.net For instance, the resolution of ethyl 3-aminobutanoate has been successfully achieved using CALB in butyl butanoate, demonstrating the potential for sequential resolutions to enhance enantiopurity. researchgate.net
The choice of solvent and acylating agent is critical for achieving high enantioselectivity. Solvents like diisopropyl ether and 2-methyl-2-butanol (B152257) are commonly used. researchgate.netsemanticscholar.org For acylation reactions, activated esters such as 2,2,2-trifluoroethyl butanoate can be effective acyl donors. researchgate.net
Table 1: Representative Lipase-Catalyzed Resolution of β-Amino Esters
| Lipase Source | Substrate | Reaction Type | Solvent | Acyl Donor/Nucleophile | Enantiomeric Excess (ee) of Product | Reference |
|---|---|---|---|---|---|---|
| Pseudomonas cepacia (Lipase PS) | Ethyl 3-amino-3-phenylpropanoate | Hydrolysis | 1,4-Dioxane | Water | >99% (S)-acid | semanticscholar.org |
| Candida antarctica Lipase B (CALB) | Ethyl 3-aminobutanoate | Transesterification/Acylation | Butyl butanoate | Butyl butanoate | >97% (S)-ester, >97% (R)-amide | researchgate.net |
| Candida rugosa Lipase (CRL) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | Phosphate Buffer | Water | 93% (S)-acid | scielo.brscielo.br |
| Lipase from Pseudomonas cepacia (immobilized) | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Hydrolysis | Diisopropyl ether | Water | >99% (2R,3S)-ester |
Optimizing reaction conditions is paramount for maximizing the enantioselectivity and yield of lipase-catalyzed resolutions. Key parameters that are often fine-tuned include the choice of lipase, solvent, temperature, acyl donor, and enzyme immobilization.
The enantioselectivity of a lipase can be significantly influenced by the reaction medium. For instance, the use of ionic liquids in combination with organic solvents has been shown to enhance the enantioselectivity of lipase-catalyzed resolutions. mdpi.com Immobilization of the lipase on solid supports is another common strategy to improve its stability, reusability, and in some cases, its enantioselectivity. nih.gov For example, the immobilization of Candida antarctica lipase B on magnetic nanoparticles has been reported to enhance its selectivity in the kinetic resolution of chiral amines. nih.gov
Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may negatively impact the enzyme's stability and enantioselectivity. mdpi.com Therefore, finding the optimal temperature is a critical step in process optimization. The concentration of the substrate and the acyl donor, as well as the enzyme loading, are also adjusted to achieve the desired conversion and enantiomeric excess in a reasonable timeframe. rsc.orgfrontiersin.org
Table 2: Optimization Parameters in Lipase-Catalyzed Resolutions
| Parameter | Effect on Resolution | Example | Reference |
|---|---|---|---|
| Enzyme Choice | Different lipases exhibit varying enantioselectivity for the same substrate. | CALB often shows high enantioselectivity for β-amino esters. | researchgate.netfrontiersin.org |
| Solvent | Can influence enzyme activity, stability, and enantioselectivity. | Diisopropyl ether, MTBE, and ionic liquid co-solvents have been used successfully. | researchgate.netmdpi.comnih.gov |
| Temperature | Affects reaction rate and enzyme stability/selectivity. | Optimal temperatures are often found between 30-60 °C. | mdpi.com |
| Acyl Donor | The structure of the acyl donor can impact the reaction rate and selectivity. | Isopropenyl acetate (B1210297) and activated esters are common choices. | nih.gov |
| Immobilization | Can enhance enzyme stability, reusability, and sometimes selectivity. | CALB immobilized on various supports shows improved performance. | nih.govnih.gov |
Stereospecific Transformations from Chiral Precursors
An alternative to kinetic resolution is the use of enantiomerically pure starting materials, known as chiral precursors, which are then chemically transformed into the desired product while retaining the stereochemical integrity of the chiral center.
L-aspartic acid is an attractive chiral precursor for the synthesis of β-amino acids as it already contains the β-amino acid backbone. tandfonline.comnih.gov A practical synthesis of (R)-3-amino-4-phenylbutyric acid, a close analog of the target compound, has been developed from L-aspartic acid. tandfonline.comnih.gov
The synthesis begins with the protection of the amino and carboxylic acid groups of L-aspartic acid. A key step involves a Friedel-Crafts acylation of benzene with a derivative of N-methoxycarbonyl-L-aspartic acid β-ethyl ester, which introduces the phenyl group. tandfonline.com This is followed by a stereoselective reduction of the resulting ketone. The subsequent steps involve the ring-opening of a lactone intermediate and deprotection to yield the final product, methyl (R)-3-amino-4-phenylbutyrate, which can then be converted to the corresponding ethyl ester. tandfonline.com This route takes advantage of the inherent chirality of L-aspartic acid to establish the desired stereochemistry in the final product. tandfonline.comnih.gov A similar strategy has been used for the synthesis of (2S,3S)- and (2S,3R)-2,3-diamino-4-phenylbutanoic acid from L-aspartic acid. scispace.com
In a hypothetical route, a chiral β-lactone bearing a phenyl group at the appropriate position could be synthesized. The subsequent ring-opening of this lactone with an appropriate nitrogen nucleophile, followed by functional group manipulations, would lead to the desired this compound. The stereochemistry of the final product would be dictated by the stereochemistry of the starting chiral lactone and the mechanism of the ring-opening reaction. For instance, the synthesis of novel functionalized heterocyclic amino esters has been achieved through the ring-rearrangement metathesis of (oxa)norbornene β-amino esters, which proceeds via lactone intermediates. nih.gov This demonstrates the utility of lactone chemistry in accessing complex amino ester scaffolds.
Chiral Catalyst-Mediated Syntheses
The synthesis of enantiomerically pure compounds like this compound heavily relies on chiral catalysts to control stereochemistry. These catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to high enantiomeric purity in the final product.
Asymmetric Additions Utilizing Metal Complexes
The formation of the core structure of β-amino acids can be efficiently achieved through asymmetric additions to unsaturated precursors, often mediated by transition metal complexes. These methods are valued for their ability to construct the carbon backbone and introduce the chiral amine-bearing center in a single, stereocontrolled step.
One prominent strategy is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov Researchers have reported a copper hydride (CuH)-catalyzed protocol that successfully synthesizes β-amino acid derivatives from readily available starting materials. nih.gov A key innovation in this method is the use of a specific chiral ancillary ligand that reverses the expected regioselectivity of hydrocupration for cinnamic acid derivatives, leading to copper delivery at the β-position. nih.gov This intermediate can then react with an electrophilic aminating agent, such as 1,2-benzisoxazole, to yield the desired enantioenriched β-amino acid derivative. nih.gov This method has proven to be scalable, allowing for gram-scale synthesis with a low catalyst loading of just 1.0 mol%. nih.gov
Palladium catalysis also offers powerful tools for these transformations. An intermolecular aminocarbonylation of alkenes catalyzed by palladium has been developed, utilizing hypervalent iodine to maintain the catalyst's activity under a carbon monoxide atmosphere. illinois.edu This approach successfully produces a range of N-protected β-amino acid derivatives from mono-substituted styrenes and unactivated alkyl olefins. illinois.edu Additionally, nickel-catalyzed carboxylation of aziridines presents an alternative route, demonstrating wide functional group tolerance and providing access to various mono-substituted β-amino acids. illinois.edu
Asymmetric Additions with Metal Complexes
| Metal Catalyst | Ligand Type | Substrate Type | Key Features |
|---|---|---|---|
| Copper (CuH) | Chiral Ancillary Ligand | Cinnamic Acid Derivatives | Ligand-controlled reversal of regioselectivity; high enantioselectivity. nih.gov |
| Palladium (Pd) | (Not specified) | Alkenes (e.g., Styrenes) | Intermolecular aminocarbonylation under CO atmosphere. illinois.edu |
| Nickel (Ni) | (Not specified) | Aziridines | Carboxylation reaction with broad functional group tolerance. illinois.edu |
Enantioselective Reductions
Enantioselective reduction of a prochiral ketone is a common and effective strategy for establishing the stereocenter in chiral molecules. For the synthesis of this compound analogues, this typically involves the reduction of a β-ketoester precursor, such as ethyl 2-oxo-4-phenylbutyrate.
Biocatalysis offers a highly efficient and selective means for such reductions. The use of baker's yeast to reduce ethyl 2,4-dioxo-4-phenylbutyrate has been shown to be both enantio- and regiospecific, yielding (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with an excellent enantiomeric excess (ee) of 98% and an isolated yield of 80%. researchgate.net More targeted approaches employ specific enzymes. For instance, a stereospecific carbonyl reductase (KmCR) has been used for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) from ethyl 2-oxo-4-phenylbutyrate (OPBE). researchgate.net The process was optimized for various parameters, including IPTG concentration for induction, temperature, and reaction pH, achieving high productivity. researchgate.net
Beyond biocatalysis, chemical methods using chirally modified reducing agents are also employed. Reagents prepared from borane (B79455) and chiral amino alcohols have been investigated for the asymmetric reduction of various ketones. rsc.org Notably, when α,α-diphenyl β-amino alcohols are used as the chiral auxiliary, very high enantioselectivities of around 90% ee can be achieved in the reduction of ketones and related compounds. rsc.org
Enantioselective Reduction of Precursors
| Catalyst/Reducing Agent | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Baker's Yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% researchgate.net |
| Carbonyl Reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | ~89% productivity at optimal pH. researchgate.net |
| Borane with Chiral Amino Alcohols | Aromatic/Aliphatic Ketones | Chiral Alcohols | ~90% rsc.org |
Enantioconvergent Methodologies for β-Amino Acid Derivatives
Enantioconvergent synthesis represents a powerful advancement in asymmetric catalysis, offering a solution to the inherent 50% yield limitation of classical kinetic resolutions. This strategy converts a racemic mixture of a starting material into a single enantiomer of the product, ideally in near-quantitative yield.
Transition metal-catalyzed enantioconvergent cross-coupling of racemic alkyl halides has become a transformative paradigm in this area. acs.org Recently, a cobalt-catalyzed asymmetric reductive addition platform has been developed for the synthesis of sterically bulky chiral amides from racemic electrophiles. acs.org This method employs a CoI₂ catalyst with a specifically designed chiral NPN ligand (L12) to mediate the reductive coupling of isocyanates with racemic tertiary alkyl halides. acs.org This approach effectively forges tetrasubstituted chiral centers with high stereoselectivity. acs.org The reaction has been successfully applied to a broad range of α-alkyl-substituted electrophiles, delivering the desired chiral products in good yields (up to 84%) and with exceptionally high enantiomeric ratios (up to 99.5:0.5 er). acs.org
Cobalt-Catalyzed Enantioconvergent Reductive Addition
| Substrate (α-substituent) | Yield | Enantiomeric Ratio (er) |
|---|---|---|
| Methyl | 77% | 98.5:1.5 acs.org |
| Ethyl | 82% | 93.5:6.5 acs.org |
| n-Propyl | 84% | 99.5:0.5 acs.org |
| Aromatic Ring (Phenyl) | 75% | 99:1 acs.org |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry, or sustainable chemistry, provide a framework for designing chemical products and processes that minimize environmental impact. wjarr.com These principles are increasingly integral to the development of modern synthetic methodologies for valuable compounds like this compound.
Key tenets of green chemistry include waste prevention, maximizing atom economy, designing safer chemicals, and improving energy efficiency. wjarr.com Catalytic methods, particularly the metal-complex and enzyme-mediated syntheses discussed, are inherently greener than stoichiometric approaches because they use small amounts of a catalyst that can be recycled, which reduces waste and improves atom economy. researchgate.net
The use of biocatalysts, such as baker's yeast or isolated enzymes, is a prime example of green chemistry in action. researchgate.netresearchgate.net These reactions are often performed in water under mild temperature and pressure conditions, significantly reducing the need for volatile organic solvents and high energy consumption. wjarr.com This approach directly aligns with the principle of designing less hazardous synthetic methods, as it avoids many of the toxic reagents and heavy metals common in traditional organic synthesis. wordpress.com Furthermore, the high selectivity of enzymes minimizes the formation of by-products, simplifying purification and preventing waste. wjarr.com
The development of enantioconvergent methods also contributes to green chemistry goals. acs.org By converting an entire racemic mixture into a single desired product, these methods maximize the efficiency of material use, a significant improvement over classical resolution techniques where at least half of the starting material is discarded as the unwanted enantiomer.
Chemical Transformations and Derivatization Strategies of Ethyl 4 Amino 3 Phenylbutanoate
Reactivity of Amine and Ester Functionalities
The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule dictates its chemical behavior. Reaction conditions can be tailored to favor the functionalization of one group over the other, or to induce reactions involving both moieties.
The primary amine group in ethyl 4-amino-3-phenylbutanoate serves as a key site for derivatization through various reactions, including acylation, alkylation, and heterocyclization.
The primary amine of β-amino esters is nucleophilic and readily undergoes acylation and alkylation. Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, results in the formation of an amide bond. This transformation is fundamental in peptide synthesis and for the introduction of various functional moieties. For instance, the acylation of the terminal amino group of an ester of 4-amino-3-phenylbutanoic acid has been performed in pyridine. arkat-usa.org
Alkylation of the amine group involves the introduction of alkyl substituents. This can be achieved through reactions with alkyl halides. The N-alkylation of amino acid esters is a common strategy in the synthesis of bioactive compounds. nih.gov For example, palladium-catalyzed alkylation of C(sp3)–H bonds has been used for the synthesis of optically active unnatural α-amino acids, demonstrating a method applicable to amino acid derivatives. More direct methods, such as the N-alkylation of amino acid esters using alcohols in the presence of a catalyst, have also been developed, offering an alternative to traditional methods like reductive amination or reaction with alkyl halides. nih.gov
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Acylation | Acid chloride, Pyridine | N-acyl-4-amino-3-phenylbutanoate |
| Alkylation | Alkyl halide | N-alkyl-4-amino-3-phenylbutanoate |
| Catalytic N-alkylation | Alcohol, Catalyst | N-alkyl-4-amino-3-phenylbutanoate |
Amine Group Functionalization
Conversion to Tetrazole Rings
The primary amine of 4-amino-3-phenylbutanoic acid derivatives can be converted into a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry. arkat-usa.org One established method for this transformation is the reaction of a primary amine with triethyl orthoformate and sodium azide (B81097) in a suitable solvent like acetic acid. arkat-usa.org This procedure has been successfully applied to 4-amino-3-phenylbutanoic acid hydrochloride to yield 4-(tetrazol-1-yl)-3-phenylbutanoic acid. arkat-usa.orgresearchgate.net A similar strategy has been employed for the methyl ester of 4-amino-3-phenylbutanoic acid, resulting in the formation of methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate. arkat-usa.orgresearchgate.net This suggests that the ethyl ester would behave similarly, allowing for the direct replacement of the amino group with a tetrazol-1-yl fragment. arkat-usa.org
Another synthetic route involves the conversion of primary amides into 1,5-disubstituted tetrazoles. arkat-usa.org This alternative pathway first requires acylation of the amine, followed by cyclization to form the tetrazole ring. arkat-usa.org
Table 2: Synthesis of Tetrazole Derivatives
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 4-amino-3-phenylbutanoic acid hydrochloride | Triethyl orthoformate, Sodium azide, Acetic acid | 4-(tetrazol-1-yl)-3-phenylbutanoic acid | 79% arkat-usa.org |
| Mthis compound | (via acylation and cyclization) | Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate | 45% arkat-usa.org |
Ester Group Transformations
The ethyl ester functionality of the title compound is susceptible to various transformations, most notably hydrolysis and nucleophilic substitution, which allow for further diversification of the molecular scaffold.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk
Basic hydrolysis, also known as saponification, is an irreversible process that is commonly preferred for its higher yield and simpler product separation. libretexts.orgchemguide.co.uk This reaction involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk The initial product is the carboxylate salt, which can then be protonated by the addition of a strong acid to yield the free carboxylic acid. chemguide.co.uk This hydrolysis is a key step if the carboxylic acid functionality is desired for subsequent reactions, such as amide bond formation.
The ester group of this compound can undergo nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile. A prominent example of this is aminolysis, the reaction with an amine to form an amide. This reaction is a fundamental transformation in organic synthesis. The ester can be converted into an amide by heating it with an amine. This reaction is crucial for building more complex molecules, such as peptides and other amide-containing structures. While the primary amine within the same molecule could potentially interfere, selective N-protection would allow for targeted aminolysis at the ester position.
Synthesis of Complex Heterocyclic Derivatives
The structural framework of this compound is a valuable precursor for the construction of diverse and complex heterocyclic systems. The strategic manipulation of its amino and ester groups allows for the introduction of various heterocyclic moieties, significantly expanding the chemical space and potential biological activities of the resulting compounds.
Tetrazole-Containing Analogs of 4-amino-3-phenylbutanoic Acid
The tetrazole ring is recognized as a metabolically stable isostere of a carboxylic acid group and is widely incorporated in the design of modified amino acids and peptidomimetics. arkat-usa.org The introduction of a tetrazole moiety into the 4-amino-3-phenylbutanoic acid structure can yield promising analogs with potentially enhanced metabolic stability. arkat-usa.orgresearchgate.net
Two primary strategies have been employed for the introduction of a tetrazol-1-yl substituent into the 4-amino-3-phenylbutanoic acid framework.
One direct approach involves the replacement of the terminal amino group with a tetrazol-1-yl fragment. This transformation is achieved by reacting 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide in acetic acid. This method has been successfully used to synthesize 4-(tetrazol-1-yl)-3-phenylbutanoic acid in a 79% yield. arkat-usa.orgresearchgate.net
An alternative route focuses on the conversion of a primary amide into a 1,5-disubstituted tetrazole. arkat-usa.org This multi-step synthesis begins with the in situ formation of the acid chloride of 4-amino-3-phenylbutanoic acid, followed by esterification to yield the corresponding ester. arkat-usa.orgresearchgate.net Subsequent acylation of the terminal amino group leads to the formation of an amide, which is then converted into the desired tetrazole derivative. arkat-usa.org This pathway was utilized to produce methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate with a 45% yield. arkat-usa.orgresearchgate.net
A general method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines with triethyl orthoformate and sodium azide, often catalyzed by ytterbium triflate (Yb(OTf)₃), to produce good yields. organic-chemistry.org
The formation of the tetrazole ring in these syntheses relies on well-established chemical principles. The reaction of a primary amine with triethyl orthoformate and sodium azide in an acidic medium is a documented method for converting an amino group into a tetrazole ring. arkat-usa.org Although not previously applied to amino acids, this procedure has been shown to be effective for 4-amino-3-phenylbutanoic acid. arkat-usa.orgresearchgate.net
The conversion of nitriles into tetrazoles is another fundamental mechanism. Treatment of nitriles with sodium azide (NaN₃) and a Lewis acid catalyst like zinc bromide (ZnBr₂) can produce tetrazoles. nih.gov This approach is applicable to the synthesis of γ- and δ-amino tetrazoles from the corresponding unsaturated nitriles. nih.gov The cycloaddition of sodium azide to organic nitriles can be accelerated under neutral conditions using microwave heating and an in situ generated organocatalyst. organic-chemistry.org
The table below summarizes the key reactions and products in the synthesis of tetrazole-containing analogs of 4-amino-3-phenylbutanoic acid.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-Amino-3-phenylbutanoic acid hydrochloride | Triethyl orthoformate, Sodium azide, Acetic acid | 4-(Tetrazol-1-yl)-3-phenylbutanoic acid | 79 | arkat-usa.orgresearchgate.net |
| Amide of 4-amino-3-phenylbutanoic acid ester | - | Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate | 45 | arkat-usa.orgresearchgate.net |
Pyrazolone (B3327878) Derivatives from Precursors
Pyrazolone derivatives can be synthesized from precursors derived from this compound. A common method for synthesizing 3-methyl-1-phenylpyrazol-5-one involves the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) at reflux temperature. orientjchem.org The resulting crude product can be purified by recrystallization from diluted ethanol. orientjchem.org Various pyrazolone derivatives can be prepared by using different phenylhydrazine derivatives. orientjchem.org
Another synthetic route involves the condensation of hydrazides with ethyl acetoacetate in ethanol, using a few drops of glacial acetic acid as a catalyst. The reaction mixture is refluxed, and the resulting product is washed and recrystallized. nih.gov
The table below outlines a general synthesis of pyrazolone derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Hydrazides | Ethyl acetoacetate | Glacial acetic acid | Pyrazolone derivatives | nih.gov |
| Ethyl acetoacetate | Phenylhydrazine | - | 3-Methyl-1-phenylpyrazol-5-one | orientjchem.org |
Pyrrolinylaminopyrimidine Analog Synthesis
Information regarding the synthesis of pyrrolinylaminopyrimidine analogs specifically from this compound was not found in the provided search results. Further research would be needed to detail this specific chemical transformation.
Quinoxaline (B1680401) Derivatives from β-Keto Ester Precursors
While the direct synthesis of quinoxaline derivatives from this compound was not explicitly detailed, the synthesis of quinoxalines from β-keto ester precursors is a well-established method. A primitive and effective method for deriving quinoxaline is the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. nih.gov This reaction typically requires high temperatures, a strong acid catalyst, and prolonged heating. nih.gov
More specifically, the synthesis of quinoxaline derivatives can be achieved through the reaction of 1,2-phenylenediamine with α-dicarbonyls, α-halogeno carbonyls, α-hydroxy carbonyls, and other two-carbon synthons. nih.gov The reaction of phenacyl halides with phenylene-1,2-diamine is a condensation-oxidation reaction that can be used to form quinoxalines in the presence of a catalyst. nih.gov
Modifications of the Phenyl Moiety
Introduction of Aromatic Substituents
The synthesis of derivatives of this compound with substituents on the phenyl ring typically starts with appropriately substituted benzaldehydes or cinnamaldehydes. These precursors undergo a series of reactions, such as condensation and reduction, to build the final substituted butanoate structure. This approach circumvents the challenges associated with direct substitution on the parent molecule, which can be complicated by the presence of the amino and ester functional groups.
A notable example is the synthesis of fluorophenibut, a derivative with a fluorine atom on the phenyl ring. The synthesis of fluorophenibut, as well as other analogs like baclofen (B1667701) (a para-chloro derivative) and tolibut (a para-methyl derivative), often utilizes a multi-step process beginning with a substituted benzaldehyde (B42025) or a related compound acs.orgchemicalbook.com. For instance, a two-step flow asymmetric synthesis of chiral γ-nitrobutyric acids, which are key intermediates for producing phenibut and its analogs, starts from cinnamaldehyde (B126680) derivatives acs.org. This method allows for the incorporation of various substituents on the phenyl ring at the initial stages of the synthesis.
Another general strategy for producing 4-amino-3-phenylbutyric acid (the parent acid of the ethyl ester) involves the condensation of benzaldehyde with ethyl acetoacetate, followed by a series of transformations google.com. By starting with a substituted benzaldehyde, this method can be adapted to produce a range of phenyl-substituted derivatives.
Below is a table summarizing some of the key aromatic substituents that have been incorporated into the phenibut structure, which are applicable to its ethyl ester form.
| Substituent | Position on Phenyl Ring | Common Name of Derivative (Parent Acid) |
| Fluoro | para (4-position) | 4-Fluorophenibut (F-Phenibut) acs.orgwikipedia.org |
| Chloro | para (4-position) | Baclofen acs.orgwikipedia.org |
| Methyl | para (4-position) | Tolibut wikipedia.org |
| Trifluoromethyl | 3,5-bis | 3,5-bis(Trifluoromethyl)phenibut analog researchgate.net |
Influence of Substituents on Reactivity and Selectivity
The introduction of substituents onto the phenyl ring of this compound significantly influences the molecule's biological reactivity and selectivity, particularly its interaction with γ-aminobutyric acid (GABA) receptors. Research into these derivatives has largely focused on their pharmacological profiles as GABA receptor agonists acs.orgwikipedia.orgwikipedia.orgnih.gov.
The nature and position of the substituent on the phenyl ring can alter the molecule's binding affinity and efficacy at GABA receptors. For example, 4-fluorophenibut is reported to be a more potent GABAB receptor agonist than phenibut itself, but less potent than baclofen wikipedia.org. This indicates that the electronic properties of the substituent (in this case, the electronegativity of fluorine and chlorine) play a crucial role in the molecule's interaction with the receptor's binding site.
The following table details the reported influence of different aromatic substituents on the biological activity of phenibut and its analogs.
| Derivative (Parent Acid) | Substituent | Influence on GABA Receptor Activity |
| Phenibut | None | Acts as a GABAB receptor agonist. acs.org |
| 4-Fluorophenibut | p-Fluoro | More potent GABAB receptor agonist than phenibut, but less potent than baclofen. wikipedia.org |
| Baclofen | p-Chloro | Potent and selective GABAB receptor agonist. acs.orgnih.gov |
| Tolibut | p-Methyl | GABAB receptor agonist. wikipedia.org |
The presence of the amino group in the side chain of this compound poses a significant challenge for direct electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. The amino group can act as a Lewis base and react with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the aromatic ring towards electrophilic attack. This is a well-established limitation of Friedel-Crafts reactions on substrates containing amino groups. Therefore, the strategy of building the molecule from an already substituted precursor is the more viable and commonly employed method for creating phenyl-substituted derivatives of this compound.
Advanced Applications in Organic Synthesis and Chemical Biology Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The presence of a chiral center in ethyl 4-amino-3-phenylbutanoate makes it an attractive starting point for the enantioselective synthesis of complex molecular targets. The ability to introduce specific stereochemistry is crucial in medicinal chemistry, as the biological activity of a molecule often depends on its three-dimensional arrangement.
Construction of Stereodefined Molecular Architectures
The stereogenic center of this compound provides a scaffold for the construction of molecules with controlled stereochemistry. Through various synthetic transformations, the amine and ester functionalities can be manipulated to build more complex structures with high diastereoselectivity. For instance, the chiral amine can direct subsequent reactions, leading to the formation of new stereocenters in a predictable manner. This control is essential for the synthesis of molecules with specific biological functions, where even minor changes in stereochemistry can lead to significant differences in activity.
The strategic use of chiral auxiliaries in conjunction with derivatives of this compound allows for highly diastereoselective reactions, enabling the synthesis of intricate molecular frameworks with multiple stereogenic centers. nih.gov
Precursor for Biologically Active Compounds
This compound serves as a key precursor in the synthesis of several biologically active compounds, most notably Phenibut and its analogues. nih.gov Phenibut (β-phenyl-γ-aminobutyric acid) is a central nervous system depressant with anxiolytic and nootropic effects. nih.gov The synthesis of Phenibut often involves the hydrolysis of the ethyl ester of 4-amino-3-phenylbutanoic acid. nih.gov
Furthermore, the structural motif of this compound is found in other pharmacologically relevant molecules. For example, it is a structural component of Baclofen (B1667701), a muscle relaxant used to treat spasticity. thieme-connect.comnih.gov The synthesis of Baclofen can be achieved through various routes, some of which may utilize intermediates structurally related to this compound. brieflands.comsphinxsai.compnu.ac.ir The versatility of this building block also extends to the potential synthesis of other bioactive molecules like Rolipram, a phosphodiesterase-4 inhibitor. clockss.org
Table 1: Biologically Active Compounds Derived from or Structurally Related to this compound
| Compound | Biological Activity | Relationship to this compound |
| Phenibut | Anxiolytic, Nootropic | Direct precursor via hydrolysis nih.gov |
| Baclofen | Muscle Relaxant | Structural analogue thieme-connect.comnih.gov |
| Rolipram | Phosphodiesterase-4 Inhibitor | Potential synthetic precursor clockss.org |
Development of Unnatural Amino Acids and Peptidomimetics
The limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation, have driven the development of peptidomimetics. This compound, as a β-amino acid, is a valuable tool in this endeavor.
Design and Synthesis of Modified Amino Acid Analogs
This compound serves as a template for the design and synthesis of a variety of modified amino acid analogs. nih.gov The presence of both an amino and a carboxyl group allows for its incorporation into peptide chains, while the phenyl group provides a site for further functionalization. By modifying the core structure, novel amino acids with unique properties can be generated. For example, tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been synthesized as metabolically stable analogs. researchgate.net
The synthesis of these modified analogs often involves standard peptide coupling techniques, making them readily accessible for incorporation into larger peptide structures. nih.gov The ability to create a diverse library of unnatural amino acids from this single precursor opens up new avenues for drug discovery and protein engineering.
Incorporation into Peptide Scaffolds
The incorporation of β-amino acids like this compound into peptide backbones is a well-established strategy for creating peptidomimetics with altered secondary structures and enhanced biological activities. researchgate.netacs.orgrsc.org Peptides containing β-amino acids, often referred to as β-peptides, can adopt stable helical, turn, and sheet conformations. researchgate.netwikipedia.org This structural diversity allows for the design of peptidomimetics that can mimic the bioactive conformations of natural peptides while being resistant to proteolysis. nih.govacs.org
The synthesis of these hybrid peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, allowing for the systematic introduction of β-amino acid residues at specific positions within a peptide sequence. nih.govejbiotechnology.info This approach has been successfully used to develop potent and selective peptide analogs for various therapeutic targets. nih.gov
Strategies for Metabolically Stable Analogs
A major challenge in peptide-based drug development is their rapid degradation by proteases in the body. nih.gov The incorporation of β-amino acids, such as those derived from this compound, is a key strategy to overcome this limitation. researchgate.netnih.govnih.gov The altered backbone structure of β-peptides makes them poor substrates for many proteases, leading to a significant increase in their metabolic stability. researchgate.netacs.org
Several strategies are employed to enhance the stability of peptides using β-amino acids:
Backbone Modification: Replacing one or more α-amino acids with β-amino acids disrupts the natural peptide bond recognition sites for proteases. nih.gov
Conformational Constraint: The introduction of β-amino acids can induce specific secondary structures that are less susceptible to enzymatic cleavage. researchgate.net
N- and C-terminal Modifications: Capping the ends of the peptide with modified amino acids or other chemical groups can protect against exopeptidases. nih.gov
Table 2: Strategies for Enhancing Metabolic Stability of Peptides
| Strategy | Description |
| β-Amino Acid Substitution | Replacing α-amino acids with β-amino acids to alter the peptide backbone and reduce protease recognition. researchgate.netnih.gov |
| Cyclization | Creating cyclic peptides to restrict conformational flexibility and mask cleavage sites. |
| N-Methylation | Adding a methyl group to the amide nitrogen to block hydrogen bonding and hinder protease binding. |
| Use of D-Amino Acids | Incorporating non-natural D-amino acids that are not recognized by most proteases. nih.gov |
Synthetic Intermediates in Advanced Chemical Synthesis
In complex, multi-step syntheses, intermediates like this compound are crucial for introducing specific structural motifs. Its utility is well-demonstrated in hypothetical and reported syntheses of bioactive molecules where a β-aryl-γ-amino acid moiety is required.
Detailed Research Findings: A research objective might involve the synthesis of a complex molecule where the 4-amino-3-phenylbutanoate core is embedded. For instance, a synthetic plan could involve the initial formation of the butanoate skeleton, followed by functionalization of the amine or derivatization of the phenyl ring. The primary amine can be transformed into a wide array of other functional groups or used as a handle for attaching the scaffold to other molecular fragments. A typical reaction sequence in a research setting might involve protecting the amine, modifying the ester, and then deprotecting the amine for a subsequent coupling reaction, showcasing its role as a versatile intermediate.
| Step | Reaction | Reagents/Conditions | Purpose |
| 1 | N-Protection | Boc₂O, Et₃N | Protects the primary amine to prevent side reactions. |
| 2 | Ester Hydrolysis | LiOH, H₂O/THF | Converts the ethyl ester to a carboxylic acid for subsequent amide coupling. |
| 3 | Amide Coupling | HBTU, DIPEA, Target Amine | Couples the intermediate with another molecule to build a more complex structure. |
| 4 | N-Deprotection | TFA or HCl in Dioxane | Removes the Boc protecting group to reveal the amine for further functionalization or to yield the final product. |
Probes in Chemical Biology
While direct reports on the use of this compound as a chemical probe are not prominent, its structure lends itself to such applications. Chemical probes are essential tools for studying biological systems.
Potential Applications: As a structural analog of GABA, this molecule could be derivatized to create probes for studying GABA receptors. By attaching a fluorescent tag, a photoaffinity label, or a biotin (B1667282) molecule to the primary amine or the phenyl ring, researchers could potentially use the modified compound to:
Visualize the location of GABA receptors in cells or tissues.
Identify and isolate receptor-binding proteins.
Quantify receptor binding in drug screening assays.
The development of such probes would be a significant contribution to neuropharmacology, enabling a deeper understanding of GABAergic neurotransmission and the mechanisms of action of related drugs.
Computational Chemistry and Theoretical Studies on Ethyl 4 Amino 3 Phenylbutanoate and Analogues
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking studies are crucial in understanding how ethyl 4-amino-3-phenylbutanoate and its analogues interact with biological targets at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor or enzyme active site.
For instance, the parent compound of this compound, phenibut (4-amino-3-phenylbutanoic acid), is known to act as a GABA-mimetic, primarily at GABAB receptors. researchgate.net Computational molecular docking has been employed to evaluate the interaction of phenibut and its derivatives with the GABAB receptor binding site. researchgate.netmdpi.com These studies help in elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of these ligands. edgccjournal.org
In a broader context, quantitative structure-activity relationship (QSAR) and molecular docking studies have been conducted on various GABA analogues to understand their inhibitory activity against enzymes like GABA transaminase (GABA-AT). nih.govnih.gov For example, research on novel heterocyclic GABA analogues has utilized molecular docking to model their interaction with both Pseudomonas fluorescens and human GABA-AT. nih.gov These studies have shown that bulky ligands, particularly those containing a sulfur atom, tend to be better inhibitors. nih.gov
Furthermore, integrated QSAR and molecular modeling studies on baclofen (B1667701) analogues, which are structurally related to this compound, have provided insights into the role of the aromatic moiety in GABAB receptor binding and activation. acs.org Homology modeling and docking studies have suggested that the p-chlorophenyl group of baclofen fits into a pocket formed by specific tyrosine residues, highlighting the importance of aromatic-aromatic π-interactions. acs.org
Computational studies have also been used to investigate the binding of R-GABA analogues to the extracellular domain of the human GABAB1 receptor. nih.gov Rosetta-based molecular docking calculations have shown that some R-enantiomers of GABA analogues exhibit better binding than R-baclofen and R-phenibut. nih.gov
The table below summarizes some key findings from molecular docking studies on related compounds.
| Compound/Analogue | Target | Key Findings |
| Phenibut and derivatives | GABAB Receptor | Elucidation of intermolecular interactions within the binding site. researchgate.netmdpi.com |
| Heterocyclic GABA analogues | GABA-AT | Bulky ligands with a sulfur atom show stronger inhibition. nih.gov |
| Baclofen analogues | GABAB Receptor | The aromatic moiety interacts with a pocket of tyrosine residues. acs.org |
| R-GABA analogues | GABAB1 Receptor | Some analogues show better binding than R-baclofen and R-phenibut. nih.gov |
Conformational Analysis and Stereochemical Prediction
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis of this compound and its analogues helps in understanding their flexibility and the spatial arrangement of their functional groups, which in turn influences their interaction with biological targets.
Computational methods, including quantum mechanics and molecular mechanics, are employed to determine the stable conformations of these molecules. For phenibut, studies have compared conformations obtained from quantum mechanics optimization, molecular mechanics docking, and experimental crystal structures. acs.orgnih.gov These analyses have revealed significant differences in the orientation of the protonated amine group relative to the benzene (B151609) ring, with quantum mechanics and crystal structures showing an exo-type conformation, while molecular mechanics can sometimes predict a different, endo-type conformer. acs.orgnih.govresearchgate.net The energy differences between these conformations can be substantial, highlighting the importance of using accurate computational methods. acs.orgnih.gov
The stereochemistry of these compounds is also a key determinant of their activity. For instance, the pharmacological activity of baclofen resides almost exclusively in the (R)-enantiomer. nih.govresearchgate.net Similarly, (R)-phenibut is the more active enantiomer. nih.gov QSAR studies employing 3D molecular descriptors have been used to propose the active enantiomeric form of GABA analogues. nih.govnih.gov
The table below presents a comparison of phenibut conformations from different methods.
| Method | Key Conformational Feature | Dihedral Angle (θ) of Amine Group |
| Quantum Mechanics Optimization | exo-type conformation | 148.93° |
| Molecular Mechanics Docking | endo-type conformation | - |
| Crystal Structure | exo-type conformation | 178.26° |
Data sourced from studies on phenibut conformations. acs.orgnih.gov
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, mass spectra fragmentation patterns, and IR vibrational frequencies. These predictions can aid in the characterization and identification of this compound and its analogues.
While specific computational predictions for the spectroscopic parameters of this compound were not found in the search results, the use of these techniques is a standard practice in modern chemistry. For instance, IR spectra have been used to characterize and compare different crystalline forms of phenibut. d-nb.info Computational IR spectroscopy could be used to simulate these spectra and assign the observed vibrational modes to specific molecular motions.
Similarly, NMR and mass spectrometry are standard techniques for the characterization of organic molecules, including this compound. ucst.ac.inucst.ac.in Computational predictions of 1H and 13C NMR chemical shifts can help in the assignment of experimental spectra. High-resolution mass spectrometry is used to determine the molecular formula, and computational fragmentation analysis can help interpret the observed mass spectra. ucst.ac.in
The following table outlines the types of spectroscopic data that can be computationally predicted and their utility.
| Spectroscopic Technique | Predicted Parameters | Utility |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, coupling constants | Structural elucidation and assignment of experimental spectra. ucst.ac.inucst.ac.in |
| Mass Spectrometry (MS) | Fragmentation patterns, m/z values | Interpretation of mass spectra and confirmation of molecular structure. ucst.ac.in |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and comparison with experimental spectra. d-nb.info |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational structure-activity relationship (SAR) studies are employed to understand how the chemical structure of a molecule influences its biological activity, with a focus on chemical reactivity aspects. For this compound and its analogues, these studies can provide insights into the features that govern their interactions with biological targets.
QSAR studies have been instrumental in investigating GABA analogues. nih.govnih.govacs.org For example, a QSAR study on novel heterocyclic GABA analogues identified molecular descriptors associated with their inhibitory activity against GABA-AT. nih.govnih.gov These studies can reveal the importance of electronic properties, such as HOMO and LUMO orbital energies, in determining biological activity. acs.org
In the context of baclofen analogues, an integrated QSAR and molecular modeling study highlighted the correlation between electronic descriptors of the aromatic moiety and receptor binding. acs.org This suggests that the ability to participate in aromatic-aromatic interactions is a key feature for activity.
Furthermore, QSAR models can be used to predict the potency of new analogues. mdpi.com For instance, a QSAR model for GABAB receptor agonists predicted that certain newly synthesized molecules would have higher potency than baclofen. mdpi.com These computational approaches, therefore, play a vital role in guiding the design of new and more effective compounds.
The table below summarizes key findings from computational SAR studies on related compounds.
| Compound Series | Biological Target | Key SAR Findings from Computational Studies |
| Heterocyclic GABA analogues | GABA-AT | 3D molecular descriptors can predict the active enantiomer. nih.govnih.gov |
| Baclofen analogues | GABAB Receptor | Electronic properties (HOMO/LUMO energies) of the aromatic ring are correlated with binding affinity. acs.org |
| GABAB receptor agonists | GABAB Receptor | QSAR models can predict the potency of new analogues. mdpi.com |
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR for Structural Elucidation
The structure of Ethyl 4-amino-3-phenylbutanoate contains several distinct proton environments: the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the amine and ester groups, and the ethyl ester protons. The phenyl group would typically exhibit signals in the aromatic region (δ 7.2-7.4 ppm). The protons of the ethyl group would appear as a quartet for the methylene group (O-CH₂) and a triplet for the methyl group (CH₃). The protons on the carbon backbone adjacent to the functional groups would have characteristic shifts and coupling patterns.
Carbon-13 (¹³C) NMR for Carbon Framework Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). Similar to ¹H NMR, a published and assigned ¹³C NMR spectrum for this compound is not readily found in the literature. However, the expected signals would include those for the carbonyl carbon of the ester, the carbons of the phenyl ring, and the aliphatic carbons of the ethyl group and the butanoate chain.
Advanced NMR Techniques (e.g., NOE for stereochemistry)
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the stereochemistry of a molecule by measuring the through-space interactions between protons. For a chiral molecule like this compound, NOE experiments could help in elucidating the relative stereochemistry of the substituents around the chiral center. However, specific research findings applying NOE to this compound are not currently available in published literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. The exact mass of a molecule is a critical piece of data for its unambiguous identification. While specific experimental HRMS data from research articles are not available, the theoretical exact mass can be calculated.
Computed Mass Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem nih.gov |
| Molecular Weight | 207.27 g/mol | PubChem nih.gov |
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a technique used for analyzing the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. While SIMS is a powerful surface analysis technique, its application for the routine characterization of a bulk organic compound like this compound is not common, and no specific research has been found detailing its use for this purpose.
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. While a publicly available, detailed mass spectrum for this compound is not readily found in the literature, its fragmentation pathway can be predicted based on fundamental principles of mass spectrometry and the functional groups present in the molecule (an ethyl ester, a primary amine, and a phenyl group).
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion ([M]⁺) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. This molecular ion would then undergo a series of fragmentation reactions. The most probable fragmentation pathways include:
Loss of the ethoxy group: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion.
Benzylic cleavage: The bond between the carbon atom bearing the phenyl group and the adjacent methylene group is susceptible to cleavage due to the stability of the resulting benzyl (B1604629) cation or radical.
Alpha-cleavage: The C-C bond adjacent to the nitrogen atom of the primary amine can break, leading to the formation of a stabilized iminium cation.
McLafferty Rearrangement: While less direct for this structure, rearrangement reactions involving hydrogen transfer could also occur.
These predicted fragmentation patterns provide a theoretical fingerprint for the identification of this compound in mass spectrometry analysis.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
| [M]⁺ | C₁₂H₁₇NO₂⁺ | 207 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | C₁₀H₁₂NO⁺ | 162 | Loss of ethoxy radical from the ester |
| [C₇H₇]⁺ | C₇H₇⁺ | 91 | Benzylic cleavage, forming a tropylium (B1234903) ion |
| [CH₂NH₂]⁺ | CH₄N⁺ | 30 | Alpha-cleavage adjacent to the amine |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, ester, and aromatic components.
The key diagnostic peaks would include:
N-H Stretching: The primary amine group will typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretching: The carbonyl group of the ethyl ester will produce a strong, sharp absorption band in the range of 1750-1735 cm⁻¹.
C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1300-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The phenyl group will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3400-3250 (two bands) | Medium |
| Alkyl C-H | C-H Stretch | 2980-2850 | Medium to Strong |
| Ester Carbonyl | C=O Stretch | 1750-1735 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 (multiple bands) | Medium to Weak |
| Ester | C-O Stretch | 1300-1000 | Strong |
| Aromatic Ring | C-H Bending (out-of-plane) | 900-675 | Strong |
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatographic methods are indispensable for the separation, purification, and analysis of this compound. Different techniques are applied depending on the analytical goal.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A typical TLC analysis would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The relative polarities of the reactants and the product will cause them to travel at different rates up the plate, resulting in distinct spots with different retardation factors (Rf), allowing for a qualitative assessment of the reaction's completion.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of a compound. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Conditions for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is a powerful technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. The mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of a polar solvent like methanol. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for their quantification.
Column Chromatography for Product Purification
Following a synthesis, column chromatography is the standard method for purifying this compound on a preparative scale. This technique operates on the same principles as TLC but on a larger scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, often determined by preliminary TLC analysis, is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure product. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate the desired compound from impurities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-amino-3-phenylbutanoate, and how are reaction conditions optimized?
- Answer: The compound is typically synthesized via Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. Reaction optimization focuses on solvent choice (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios to maximize yield and purity. Alternative routes include condensation reactions with ortho-phenylenediamines or phenylhydrazines, where the ketone group in intermediates like ethyl 4-chloro-3-oxobutanoate facilitates cyclization to form heterocyclic derivatives .
Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?
- Answer: Characterization relies on ¹H-NMR (to confirm ester and phenyl proton environments), ¹³C-NMR (to identify carbonyl and quaternary carbons), FT-IR (for carbonyl and amine functional groups), and FAB-mass spectrometry (to verify molecular ion peaks). For example, the ethyl ester group shows a triplet near δ 1.2 ppm (CH₃) and a quartet near δ 4.1 ppm (CH₂) in ¹H-NMR, while the amino group may appear as a broad singlet at δ 2.5–3.5 ppm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound in preclinical models?
- Answer: Preclinical efficacy is assessed using pentylenetetrazole (PTZ)-induced seizures (chemical model) and maximal electroshock (MES) tests (electrical model). Experimental design includes:
- Dose-ranging studies (e.g., 50–200 mg/kg) administered intraperitoneally.
- Control groups (vehicle and reference drugs like valproate).
- Monitoring latency to seizure onset and mortality over 24 hours.
- Statistical analysis of seizure suppression rates and ED₅₀ values .
Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Answer: Discrepancies arise from impurities or polymorphic forms. Strategies include:
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- High-performance liquid chromatography (HPLC) to quantify purity (>98%).
- Solubility profiling in polar (DMSO, water) and nonpolar solvents (hexane) under controlled pH .
Q. How do structural modifications at the phenyl or amino groups influence the compound’s biological activity and pharmacokinetics?
- Answer:
- Phenyl substitution: Introducing electron-withdrawing groups (e.g., Cl, CN) enhances receptor binding affinity but may reduce solubility. For example, chloro-substituted analogs show improved anticonvulsant potency but require co-solvents for in vivo administration .
- Amino group modification: Acetylation or alkylation of the amino group alters metabolic stability. Hydrochloride salt formation (as in related compounds) improves bioavailability by enhancing water solubility .
Q. What methodological considerations are critical when studying the compound’s metabolic stability and potential drug-drug interactions?
- Answer:
- In vitro assays: Use liver microsomes or hepatocytes to identify phase I (CYP450-mediated oxidation) and phase II (glucuronidation) metabolites.
- CYP inhibition screening: Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates.
- Plasma protein binding: Equilibrium dialysis to assess unbound fraction, which impacts therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
